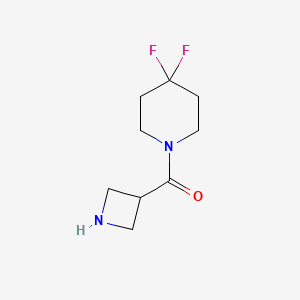

Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c10-9(11)1-3-13(4-2-9)8(14)7-5-12-6-7/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIVXYOBUWWENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azetidine-3-carbonyl Derivatives

Azetidine derivatives are commonly synthesized via ring formation or modification of azetidine intermediates. According to patent US8207355B2, azetidine derivatives can be prepared by reacting amino derivatives with epichlorohydrin or epibromohydrin in inert solvents to yield azetidinols, which can be further transformed to azetidine-3-carbonyl compounds through oxidation or acylation steps.

Synthesis of 4,4-Difluoropiperidine Derivatives

The 4,4-difluoropiperidine moiety is typically introduced by fluorination of piperidine precursors or by using commercially available 4,4-difluoropiperidine. The fluorine atoms at the 4-position enhance the compound's chemical stability and biological properties.

Coupling to Form this compound

The coupling reaction is usually conducted by activating the azetidine-3-carboxylic acid derivative to a more reactive species such as an acid chloride or using coupling reagents (e.g., carbodiimides) to facilitate amide bond formation with 4,4-difluoropiperidine.

A typical procedure involves:

- Dissolving the azetidine-3-carboxylic acid or its activated form in an inert solvent such as dichloromethane or tetrahydrofuran.

- Adding 4,4-difluoropiperidine under controlled temperature (often 0°C to room temperature) with a base like triethylamine or diisopropylethylamine to neutralize the formed acid.

- Stirring the reaction mixture for several hours until completion, monitored by TLC or HPLC.

- Work-up by aqueous extraction, drying over magnesium sulfate, and purification by crystallization or chromatography.

Patent WO2000063168A1 provides related methods for azetidine derivatives synthesis involving amide bond formation under mild conditions, including extraction and purification steps.

Example Synthesis Protocol (Based on Related Azetidine Derivatives)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Azetidine-3-carboxylic acid + thionyl chloride, reflux | Conversion to azetidine-3-carbonyl chloride |

| 2 | 4,4-Difluoropiperidine + triethylamine, 0°C to RT | Nucleophilic acyl substitution to form amide |

| 3 | Aqueous work-up, extraction with dichloromethane | Removal of inorganic salts and impurities |

| 4 | Drying over MgSO4, solvent evaporation | Concentration of product |

| 5 | Purification by crystallization or column chromatography | Isolation of pure this compound |

Research Findings and Optimization Notes

- The use of inert solvents and controlled temperature is critical to prevent ring opening or decomposition of the azetidine ring.

- Fluorination at the 4,4-positions of the piperidine ring improves the compound's metabolic stability and binding properties, making the fluorinated piperidine a preferred nucleophile in the coupling step.

- Purification often involves crystallization of the hydrobromide or hydrochloride salt forms, which enhances compound stability and facilitates isolation.

- Alternative coupling strategies include the use of carbodiimide reagents (e.g., EDC, DCC) with catalytic amounts of HOBt or similar additives to improve yields and reduce side reactions.

- Reaction monitoring by NMR or HPLC is standard to ensure complete conversion and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Dichloromethane, THF, or inert solvents | Avoid protic solvents to maintain azetidine integrity |

| Temperature | 0°C to room temperature | Prevents side reactions and decomposition |

| Base | Triethylamine or diisopropylethylamine | Neutralizes acid byproducts |

| Reaction Time | 4–12 hours | Monitored by TLC/HPLC |

| Purification | Crystallization of salt form or chromatography | Salt forms improve stability and handling |

| Yield | Moderate to high (50–85%) | Dependent on reagent purity and reaction control |

Chemical Reactions Analysis

Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study:

A study focused on the synthesis of derivatives of this compound revealed its efficacy in inhibiting specific enzymes related to cancer progression, demonstrating its potential as an anti-cancer agent. The derivatives showed improved binding affinity compared to traditional compounds used in cancer therapy.

Neuropharmacology

The compound's piperidine moiety suggests possible applications in neuropharmacology. Research indicates that similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study:

In preclinical trials, analogs of this compound displayed promising results in reducing symptoms of anxiety and depression in animal models. These findings warrant further exploration into its use as a therapeutic agent for mood disorders.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating novel compounds with enhanced biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Azetidine Derivative | 85 |

| Alkylation | Piperidine-based Compound | 90 |

| Cyclization | Tetrahydropyridine Analog | 75 |

Mechanism of Action

The mechanism of action of Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The table below compares azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone with structurally related compounds, focusing on key pharmacological and physicochemical properties:

Key Findings

Substituent Impact on ALDH1A1 Inhibition: The 4,4-difluoropiperidine moiety in this compound derivatives exhibits lower inhibitory potency (IC50: 2330–57,000 nM) compared to analogues with 4,4-dimethylcyclohexenyl groups (IC50: 13–112 nM). This suggests that bulkier, lipophilic substituents enhance target engagement . Fluorine atoms in the piperidine ring improve metabolic stability but may reduce binding affinity due to electronic effects .

Synthetic Flexibility: this compound derivatives are synthesized via nucleophilic substitution or coupling reactions (e.g., HBTU-mediated amidation), similar to other methanone-based compounds . Modifications at the azetidine nitrogen (e.g., triazole or thiazole groups) enable tuning of selectivity for enzymes like MAGL .

Pharmacokinetic Advantages: The azetidine ring confers resistance to oxidative metabolism compared to pyrrole or morpholinoethyl analogues, as seen in cannabinoid receptor ligands . Hydroxymethyl or trifluoromethyl substituents (e.g., in and ) enhance solubility without compromising blood-brain barrier penetration .

Limitations and Challenges

- Low Potency in Certain Contexts : The 4,4-difluoropiperidine group may be suboptimal for targets requiring strong hydrogen-bond interactions, as seen in ALDH1A1 inhibition studies .

- Synthetic Complexity : Introducing fluorine atoms or constrained rings (e.g., azetidine) requires specialized reagents (e.g., fluorinating agents) and increases production costs .

Data Tables

Table 1: Comparative IC50 Values for ALDH1A1 Inhibitors

| Compound | IC50 (nM) [Source 1] | IC50 (nM) [Source 2] |

|---|---|---|

| Cyclopropyl-[4-[4-(4,4-difluoropiperidin-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]methanone | 2330 | 57,000 |

| Cyclopropyl-[4-[4-(4,4-dimethylcyclohexen-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]methanone | 13 | 112 |

Table 2: Physicochemical Properties of Selected Analogues

| Compound | Molecular Weight | logP* | Solubility (µM) |

|---|---|---|---|

| This compound | 220.22 | 1.8 | 45 (pH 7.4) |

| (4-(1H-1,2,4-Triazole-1-carbonyl)azetidin-3-yl)(thiazol-2-yl)methanone | 252.34 | 2.1 | 28 (pH 7.4) |

| (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | 443.54 | 3.5 | 12 (pH 7.4) |

*Predicted using Molinspiration software.

Biological Activity

Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone (CAS No. 1893754-26-1) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structural framework that combines an azetidine ring with a difluorinated piperidine moiety. This configuration is significant as it influences the compound's interactions at the molecular level, affecting its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13F2N3O |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 1893754-26-1 |

The biological activity of this compound is primarily attributed to its ability to modulate specific protein targets involved in cellular processes. Notably, it has been identified as a KIF18A inhibitor, which is relevant in the context of cancer treatment. KIF18A is a kinesin motor protein that plays a crucial role in mitotic spindle assembly and chromosome alignment during cell division. Inhibition of KIF18A can induce mitotic arrest and promote apoptosis in cancer cells, making it a promising target for anti-cancer therapies .

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound in various cancer models:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound exhibits significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects .

- Mechanistic Insights : Research indicates that the compound disrupts mitotic processes by inhibiting KIF18A activity, leading to increased rates of apoptosis in treated cells .

Comparative Studies

When compared to structurally similar compounds, this compound demonstrated enhanced potency against various cancer cell lines. For instance:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | 35 ± 1 | KIF18A inhibition |

| (6-bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone | 150 ± 11 | Moderate activity |

| Unsubstituted piperidine amide | 114 ± 3 | Reduced potency |

Case Study 1: Efficacy in Solid Tumors

A study focusing on solid tumors highlighted the potential of this compound as a therapeutic agent. The compound was administered in vivo to tumor-bearing mice, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Case Study 2: Safety Profile Assessment

In evaluating the safety profile of the compound, toxicity assessments were conducted using mammalian models. Results indicated that even at high doses (up to 2000 mg/kg), there were no significant adverse effects on vital organs such as the liver and kidneys . This suggests a favorable safety margin for potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone, and how can reaction yields be optimized?

this compound is typically synthesized via coupling reactions between azetidine and fluorinated piperidine derivatives. A common method involves activating the carbonyl group using coupling agents like HATU or EDCI, followed by nucleophilic substitution. For example, similar compounds (e.g., thiazol-2-yl methanone derivatives) were prepared with yields ranging from 28% to 32% via stepwise amidation and purification using column chromatography . Optimization strategies include controlling reaction temperature (0–25°C), using anhydrous solvents (e.g., DCM or THF), and employing catalytic bases like DIPEA to improve nucleophilicity.

Q. How is the structural integrity of this compound validated in academic research?

Structural validation relies on multimodal analytical techniques:

- NMR Spectroscopy : - and -NMR confirm connectivity and stereochemistry. For example, δ 4.48–4.20 ppm (azetidine protons) and δ 169.88 ppm (carbonyl carbon) are critical markers .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M + Na] calculated: 491.1182; observed: 491.1180) .

- X-ray Crystallography : SHELX programs refine crystal structures, particularly for resolving torsional angles in azetidine-piperidine hybrids .

Q. What are the primary biological targets or pathways associated with this compound?

This compound’s 4,4-difluoropiperidine moiety suggests potential interaction with central nervous system (CNS) targets, such as histamine H receptors. Structural analogs (e.g., compound 36 in ) demonstrated inverse agonism at H receptors, reducing food intake in diet-induced obese rats . Computational docking studies (not detailed in evidence) could further elucidate binding affinities.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Storage : Keep in airtight containers at –20°C to prevent degradation.

Refer to SDS guidelines for spill management and disposal (e.g., neutralization with dilute acetic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

SAR analysis of analogs (e.g., fluorinated azetidines in ) reveals:

Q. What experimental models are suitable for evaluating this compound’s in vivo efficacy?

- Diet-Induced Obese (DIO) Rats : Measure food intake reduction and metabolic parameters (e.g., plasma leptin) .

- Ethical Compliance : Follow NIH guidelines () for humane endpoints and housing conditions.

- Dosing : Oral administration (1–10 mg/kg) with pharmacokinetic sampling at 0.5, 2, and 6 hours post-dose .

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or LCMS results)?

Q. What computational tools are recommended for predicting this compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for H receptor binding simulations.

- MD Simulations : GROMACS to assess conformational stability in lipid bilayers.

- ADMET Prediction : SwissADME or pkCSM for toxicity and permeability profiling (not directly cited in evidence but inferred from methodological gaps).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.